3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride

描述

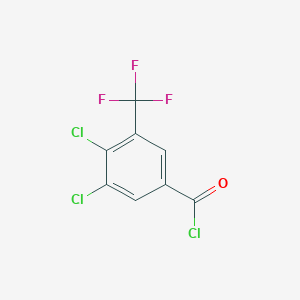

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic acyl chloride characterized by two chlorine atoms at the 3- and 4-positions, a trifluoromethyl (-CF₃) group at the 5-position, and a reactive acyl chloride (-COCl) functional group. This compound is primarily used in research and development for synthesizing pharmaceuticals, agrochemicals, and specialty polymers.

属性

IUPAC Name |

3,4-dichloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAWYNKIJWQIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Properties and Structure

- IUPAC Name : 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride

- Molecular Formula : C8H2Cl3F3O

- CAS Number : 1706458-07-2

The compound features a benzoyl chloride structure, which enhances its reactivity in substitution and coupling reactions, making it valuable in synthesis.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are involved in the production of:

- Tranquilizers : Compounds derived from this benzoyl chloride are used to synthesize tranquilizers that have significant therapeutic effects.

- Anti-inflammatory agents : The compound's derivatives have been shown to exhibit anti-inflammatory properties, making them suitable for pain management medications.

Case Study: Synthesis of Aminotrifluoromethyltoluenes

A notable application involves the synthesis of aminotrifluoromethyltoluenes, which are intermediates for medications. The reaction pathway includes the transformation of dichlorotrifluoromethyltoluenes into aminotrifluoromethyltoluenes through nucleophilic substitution reactions .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides. Its trifluoromethyl group enhances biological activity and stability in environmental conditions.

Example: Herbicide Development

Research has indicated that compounds derived from this compound can be effective as herbicides due to their selective toxicity against certain plant species while being less harmful to crops . This selectivity is crucial for sustainable agricultural practices.

Material Science Applications

In material science, the compound is explored for its potential use in:

- Fluorinated polymers : The incorporation of trifluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance.

- Coatings : The compound can be utilized in formulating coatings that require enhanced durability and resistance to solvents.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of tranquilizers and anti-inflammatories | Therapeutic efficacy and safety |

| Agrochemicals | Development of selective herbicides | Reduced crop damage and enhanced efficacy |

| Material Science | Fluorinated polymers and coatings | Improved durability and chemical resistance |

作用机制

The compound exerts its effects through its reactivity with various functional groups. It acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances its electrophilic character, making it highly reactive.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Receptor Binding: It can bind to receptors, altering their activity and signaling pathways.

相似化合物的比较

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|---|---|

| 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride | Not provided | C₈H₃Cl₂F₃OCl | ~265.46 (calculated) | 3-Cl, 4-Cl, 5-CF₃ | Data unavailable | Data unavailable |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃OCl | 232.56 | 3-Cl, 5-CF₃ | - | - |

| 2,3,4-Trichloro-5-fluorobenzoyl chloride | 115549-05-8 | C₇HCl₃FOCl | 263.42 | 2-Cl, 3-Cl, 4-Cl, 5-F | - | - |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O | 208.56 | 3-CF₃ | 1.38 | - |

| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | 208.56 | 4-CF₃ | 1.404 | 78–79/16 |

| 3-Methyl-5-(trifluoromethyl)benzoyl chloride | 261952-09-4 | C₉H₆ClF₃O | 222.59 | 3-CH₃, 5-CF₃ | - | - |

Key Research Findings

- Reactivity Trends : Chlorine and -CF₃ substituents at meta/para positions significantly increase electrophilicity, accelerating reactions with amines and alcohols .

- Safety Profiles: Chlorinated benzoyl chlorides generally exhibit higher toxicity and corrosivity than methyl- or amino-substituted analogs, though specific hazard data for this compound remain undocumented .

- Applications : Fluorinated benzoyl chlorides are pivotal in synthesizing herbicides (e.g., sulfonylurea derivatives) and anti-inflammatory drugs .

生物活性

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Molecular Formula : C8H4Cl2F3O

Molecular Weight : 252.02 g/mol

IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including antibacterial and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its interaction with biological targets.

The mechanism of action for this compound involves interaction with specific enzymes and receptors. The presence of the trifluoromethyl group may facilitate hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity and receptor binding affinity. This can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit specific kinases and enzymes involved in cancer progression.

- Antibacterial Properties : Similar compounds have demonstrated effectiveness against resistant bacterial strains.

Case Studies

-

Anticancer Activity

A study investigated the anticancer potential of derivatives containing the trifluoromethyl group, revealing that these compounds exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest. The study highlighted a structure-activity relationship (SAR) that showed increased potency with the incorporation of electron-withdrawing groups like trifluoromethyl . -

Antibacterial Studies

Another research focused on the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structural motifs displayed promising antibacterial effects, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Notable Features |

|---|---|---|---|

| This compound | High | Moderate | Contains both chloro and trifluoromethyl groups |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Moderate | High | Exhibits strong hydrogen bonding capabilities |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Moderate | High | Effective against resistant bacterial strains |

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance:

- Fluorinated Compounds in Drug Design : The incorporation of fluorinated groups has been shown to improve pharmacokinetic properties such as bioavailability and metabolic stability .

- Targeting Kinases : Research has demonstrated that similar benzoyl derivatives can effectively inhibit kinase activity implicated in cancer cell proliferation .

准备方法

Step 1: Synthesis of 3,4-Dichloro-5-methylbenzoyl Chloride

- Starting Material : 3,4-Dichloro-5-methylbenzoic acid.

- Reaction : Treatment with thionyl chloride (SOCl₂) in toluene at 60–110°C.

- Conditions :

- Molar Ratio : 1:1.2 (acid:SOCl₂).

- Duration : 2–4 hours under reflux.

- Yield : ~97%.

- Conditions :

Step 2: Side-Chain Chlorination of Methyl Group

- Reaction : Free-radical chlorination of the methyl group to trichloromethyl using Cl₂ under UV light or initiators.

- Conditions :

- Temperature : 120–180°C.

- Catalyst : UV irradiation or di-tert-butyl peroxide.

- Duration : 61 hours (for full conversion).

- Outcome : 3,4-Dichloro-5-(trichloromethyl)benzoyl chloride.

- Yield : ~98%.

- Conditions :

Directed Chlorination Using Protective Groups

Adapted from CN105837432A, this route prioritizes regioselective chlorination via amino-group protection.

Step 1: Protection of Amino Group

- Starting Material : 5-(Trifluoromethyl)-2-aminobenzoic acid.

- Reaction : Protection with trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA).

- Conditions :

- Molar Ratio : 1:1.5 (amine:TFAA).

- Temperature : 25–40°C.

- Yield : ~95%.

- Conditions :

Step 2: Regioselective Chlorination

- Reaction : Electrophilic chlorination at positions 3 and 4 using Cl₂ in TFA.

- Conditions :

- Catalyst : FeCl₃ (5 mol%).

- Temperature : 60–80°C.

- Outcome : 3,4-Dichloro-5-(trifluoromethyl)-2-trifluoroacetamidobenzoic acid.

- Yield : ~92%.

- Conditions :

Step 3: Deprotection and Acyl Chloride Formation

- Deprotection : Hydrolysis with NaOH (5% w/v) followed by acidification.

- Acyl Chloride Synthesis : Reaction with SOCl₂ at 80°C for 3 hours.

- Yield : ~90%.

Grignard Reagent-Based Approach

Inspired by US6489507B1, this method leverages organometallic intermediates.

Step 1: Synthesis of 3,4-Dichloro-5-(trifluoromethyl)bromobenzene

- Reaction : Bromination of 3,4-dichloro-5-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) under radical conditions.

- Conditions :

- Yield : ~85%.

Step 2: Grignard Carboxylation

- Reaction : Formation of benzoic acid via CO₂ insertion into the Grignard reagent.

- Conditions :

- Reagent : Mg in THF, followed by CO₂ quenching.

- Temperature : 0–5°C.

- Yield : ~78%.

- Conditions :

Step 3: Acyl Chloride Formation

Comparative Analysis of Methods

Optimization Insights

- Temperature Control : Side-chain chlorination requires precise temperature gradients (120–180°C) to avoid decomposition.

- Catalyst Selection : TiCl₄ in fluorination enhances reaction rates by stabilizing intermediates.

- Solvent Choice : TFA in directed chlorination minimizes byproducts.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride from its benzoic acid precursor?

- Methodology : Use thionyl chloride (SOCl₂) as the chlorinating agent with a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture in dichloromethane (DCM) for 3 hours to achieve high yields . Monitor reaction progress via TLC or GC-MS to confirm complete conversion.

- Key Considerations : Excess SOCl₂ ensures full acylation, while DMF accelerates the reaction by activating the carboxylic acid group. Post-reaction, remove residual SOCl₂ under reduced pressure to avoid side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic C=O stretching (~1760 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 247.5 for C₈H₂Cl₂F₃O) and fragmentation patterns consistent with benzoyl chloride derivatives .

- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton environments and confirm substitution patterns .

Q. How should researchers handle safety risks associated with this compound?

- Methodology :

- Ventilation : Use local exhaust ventilation to mitigate inhalation risks, as the compound is corrosive and releases HCl fumes upon hydrolysis .

- PPE : Wear acid-resistant gloves, goggles, and a lab coat. In case of skin contact, rinse immediately with water and soap .

- Storage : Keep in a moisture-free environment (e.g., sealed with molecular sieves) to prevent hydrolysis to the corresponding benzoic acid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitutions?

- Methodology :

- Kinetic Analysis : Compare reaction rates with varying nucleophiles (e.g., amines vs. alcohols) in polar aprotic solvents (e.g., THF, DCM). Use Hammett plots to correlate electronic effects of substituents on the aromatic ring with reactivity .

- Computational Modeling : Perform DFT calculations to map the electron-deficient nature of the carbonyl carbon due to electron-withdrawing Cl and CF₃ groups, which enhance electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Conflicting IR absorption bands for a synthesized amide derivative may arise from polymorphism or solvent effects.

- Resolution : Recrystallize the compound in different solvents (e.g., hexane vs. ethyl acetate) and compare spectra. Cross-validate with X-ray crystallography to confirm structural assignments .

Q. How does the compound’s electronic profile influence its utility in synthesizing agrochemical intermediates?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., NO₂) and evaluate herbicidal potency. For example, derivatives with CF₃ show enhanced lipid solubility, improving membrane permeability in target organisms .

- Synthetic Applications : Couple the acyl chloride with substituted anilines to generate benzamide herbicides. Optimize yields by controlling stoichiometry (1:1.2 ratio of acyl chloride to amine) and using bases like triethylamine to scavenge HCl .

Q. What advanced purification techniques are suitable for isolating high-purity this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。